molecular formula C7H11NS B093282 2-Isobutylthiazole CAS No. 18640-74-9

2-Isobutylthiazole

Cat. No. B093282
CAS RN: 18640-74-9
M. Wt: 141.24 g/mol
InChI Key: CMPVUVUNJQERIT-UHFFFAOYSA-N
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Description

2-Isobutylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. While the provided papers do not directly discuss 2-Isobutylthiazole, they do provide insights into the synthesis, structure, and properties of related thiazole compounds, which can be extrapolated to understand 2-Isobutylthiazole.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thioamides with various reagents. For instance, the synthesis of 5-(2′-indolyl)thiazoles was achieved through the reaction of thioamides with tosyloxypentane-2,4-dione, followed by treatment with arylhydrazines in polyphosphoric acid . Similarly, the synthesis of 2-acetylthiazole derivatives was performed using a sequence of reactions starting with aldol condensation, followed by reduction and thiazole to formyl unmasking . These methods highlight the versatility of thiazole chemistry and the potential routes that could be applied to synthesize 2-Isobutylthiazole.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structure of a related compound, 2-isobutyl-6-(2',4'-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazole, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of ring atoms in the imidazothiadiazole moiety . This information suggests that 2-Isobutylthiazole would also exhibit a planar structure around the thiazole ring, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Thiazole compounds participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The papers describe the formation of thiazole derivatives through cyclization reactions , as well as the use of thiazole compounds as intermediates in the synthesis of antimicrobial agents and oxadiazoles . These reactions demonstrate the reactivity of the thiazole ring and suggest that 2-Isobutylthiazole could similarly undergo chemical transformations to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the antimicrobial activity of thiazolyl hydrazones was investigated, showing selective inhibitory activity against various bacterial and fungal strains . Additionally, the synthesis of oxadiazoles from isobutyric acid derivatives indicates that the substituents on the thiazole ring can significantly affect the compound's properties, such as melting points and spectral characteristics . These findings suggest that 2-Isobutylthiazole would have distinct physical and chemical properties that could be fine-tuned by modifying its substituents.

Scientific Research Applications

  • Food Flavoring

    • Application : 2-Isobutylthiazole is used as a flavoring agent in the food industry . It has a characteristic odor of ripe tomatoes and adds a green note to food items .
    • Method of Application : It is added to food items during their preparation to enhance their flavor .
    • Results : It is used in various food items like blackcurrant, papaya, melon, raspberry, and roast beef flavors . It also enhances the flavor of fresh lime .
  • Fragrance

    • Application : Due to its unique scent, 2-Isobutylthiazole is used in the fragrance industry .
    • Method of Application : It is incorporated into perfumes and other scented products .
    • Results : It contributes to the overall aroma of the product .
  • Pheromone

    • Application : 2-Isobutylthiazole has been found in the preorbital gland secretions of certain species and may play a role as a pheromone .
    • Method of Application : This is more of an observation in nature rather than a method of application .
    • Results : The presence of 2-Isobutylthiazole in gland secretions suggests it may play a role in animal communication .

Safety And Hazards

2-Isobutylthiazole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutylthiazole

CAS RN

18640-74-9
Record name 2-Isobutylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18640-74-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-1,3-thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ISOBUTYLTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazole, 2-(2-methylpropyl)-
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URL https://www.epa.gov/chemicals-under-tsca
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Record name 2-Isobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOBUTYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03TDY75D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(2-Methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
B Tan, S Zhang, H Liu, Y Guo, Y Qiang, W Li… - Journal of colloid and …, 2019 - Elsevier
Food flavors of 2-isobutylthiazole (ITT) and 1-(1,3-Thiazol-2-yl)ethanone (TEO) for the corrosion inhibition of X65 steel in H 2 SO 4 were studied by electrochemical methods, atomic …
Number of citations: 217 www.sciencedirect.com
S Khan, N Buğday, S Yaşar, N Ullah… - New Journal of …, 2021 - pubs.rsc.org
… for the C–H arylation reaction of 2-isobutylthiazole at the C5 position with different (hetero)… good yields in the C5 direct arylation of 2-isobutylthiazole, while complex 2 exhibited higher …
Number of citations: 10 pubs.rsc.org
N Buğday, S Khan, S Yaşar, İ Özdemir - Journal of Organometallic …, 2021 - Elsevier
… of C5-(hetero)arylated 2-isobutylthiazole derivatives. Four different palladium N-… 2-isobutylthiazole at C5 position. Utilizations of these catalytic systems, the arylation of 2-isobutylthiazole …
Number of citations: 6 www.sciencedirect.com
KF Christiansen, E Olsen, G Vegarud… - Food science and …, 2011 - journals.sagepub.com
A tomato flavor enhancer, 2-isobutylthiazole (IBT), was added (5 mg/kg) to dressings emulsified with either a whey protein concentrate-80 (WPC-80), a WPC-80 hydrolysate or β-…
Number of citations: 13 journals.sagepub.com
S Khan, N Buğday, AU Rehman, IU Haq… - Applied …, 2022 - Wiley Online Library
… A series of 18 biologically active C5-arylated-2-isobutylthiazole … the CH bond activation reaction of 2-isobutylthiazole. All Pd-NHC … The lipophilicity and solubility of the 2-isobutylthiazole …
Number of citations: 3 onlinelibrary.wiley.com
MA Stevens - Journal of the American Society for Horticultural …, 1970 - journals.ashs.org
… by retention time and infrared spectroscopy as 2-isobutylthiazole, methyl salicylate and eugenol. In … A study of the inheritance of the 3 compounds indicated that 2-isobutylthiazole …
Number of citations: 35 journals.ashs.org
KS Tandon, EA Baldwin, RL Shewfelt - Postharvest biology and technology, 2000 - Elsevier
… Trans-2-hexenal, 2-pentenal and 2-isobutylthiazole were above threshold only in deionized water. Other compounds such as cis-3-hexenol, 6-methyl-5-hepten-2-one, geranylacetone, …
Number of citations: 193 www.sciencedirect.com
N Buğday, S Khan, S Yaşar, F Bulut, H Boulebd… - Molecular …, 2022 - Elsevier
… and characterization of novel Pd-NHC complexes and their use as catalysts in the CH bond activation reaction for the synthesis of 8-(hetero)aryl xanthines and 2-isobutylthiazole with (…
Number of citations: 5 www.sciencedirect.com
F Maul, SA Sargent, MO Balaban… - Journal of the …, 1998 - journals.ashs.org
… -2-one, 2-isobutylthiazole, and geranylacetone when compared to … 5-hepten-2-one, 2-isobutylthiazole, geranylacetone, and [i-ionone … of 1-penten-3-one, 2-isobutylthiazole, and 1-nitro-2-…
Number of citations: 125 journals.ashs.org
MA Stevens - Journal of the American Society for Horticultural …, 1972 - journals.ashs.org
… The concn of 2-isobutylthiazole appears to be important in intercultivar flavor differences (13). Refractive index has commonly been used to measure soluble solids and to estimate total …
Number of citations: 104 journals.ashs.org

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